molecular formula C9H8ClNO3S B1525568 4-Cyano-3-ethoxybenzene-1-sulfonyl chloride CAS No. 1187051-48-4

4-Cyano-3-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B1525568
CAS No.: 1187051-48-4
M. Wt: 245.68 g/mol
InChI Key: XIZRNNXWVXSAOI-UHFFFAOYSA-N
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Description

4-Cyano-3-ethoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.68 g/mol .

Scientific Research Applications

Molecular Structure and Spectroscopic Studies

A study by Nagarajan and Krishnakumar (2018) delves into the molecular structure and vibrational spectroscopic studies of derivatives similar to 4-Cyano-3-ethoxybenzene-1-sulfonyl chloride. They emphasize the compound's significance in understanding the spectroscopic properties and chemical behaviors of sulfonyl chloride derivatives through advanced computational methods, highlighting its role in exploring charge transfer interactions and non-linear optical activity, which are crucial for material science applications (Nagarajan & Krishnakumar, 2018).

Synthetic Applications in Organic Chemistry

Sulfonyl chlorides are pivotal in the synthesis of heterocyclic compounds, as demonstrated by Plescia, Daidone, and Bajardi (1982). Their research outlines the preparation of novel amino-pyrazoles through reactions involving sulfonyl chloride derivatives, showcasing the compound's utility in creating biologically active molecules, which could have implications for pharmaceutical development (Plescia, Daidone, & Bajardi, 1982).

Catalysis and Material Science

Liu et al. (2010) presented an innovative approach using sulfonation of polydivinylbenzenes by sulfonyl chloride derivatives to create efficient and stable solid acid catalysts. These catalysts exhibit superior performance in various esterification and acylation reactions, underscoring the significance of this compound in the development of new catalytic materials (Liu et al., 2010).

Environmental Science Applications

The study by Li et al. (2011) explores the impact of surfactants on the adsorption of Pb(II) ions from aqueous solutions using oxidized multiwall carbon nanotubes, indicating that derivatives of sulfonyl chloride can play a role in environmental remediation processes. This research highlights the potential of sulfonyl chloride derivatives in enhancing the efficiency of heavy metal ion adsorption, pointing towards applications in water purification and environmental protection (Li et al., 2011).

Properties

IUPAC Name

4-cyano-3-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S/c1-2-14-9-5-8(15(10,12)13)4-3-7(9)6-11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZRNNXWVXSAOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The titled compound is prepared analogously to 4-fluoro-3-methoxy-benzenesulfonyl chloride (Intermediate 102a) by replacing 4-fluoro-3-methoxyaniline with 4-amino-2-ethoxy-benzonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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